molecular formula C20H25N3O3 B4878955 N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide

N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide

Cat. No. B4878955
M. Wt: 355.4 g/mol
InChI Key: SJURQQDDQVVPCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has gained significant attention in the scientific community due to its potential therapeutic applications and its role in the study of the central nervous system.

Mechanism of Action

N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. It also has affinity for the dopamine D1 receptor and the alpha-adrenergic receptor. This compound's mechanism of action is thought to involve the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects, including the activation of the sympathetic nervous system, the release of cortisol and other stress hormones, and the modulation of brain activity in regions involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has several advantages as a research tool, including its selectivity for specific serotonin receptors and its ability to induce a range of physiological and biochemical effects. However, its use in laboratory experiments is limited by its potential toxicity and the need for careful dosing and monitoring.

Future Directions

There are several potential future directions for the study of N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, including its use in the development of novel therapeutic agents for the treatment of psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its potential role in the regulation of mood and behavior.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and other psychiatric disorders. It has also been used as a research tool to investigate the central nervous system and its role in the regulation of mood and behavior.

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-3-26-19-8-4-16(5-9-19)21-20(24)23-14-12-22(13-15-23)17-6-10-18(25-2)11-7-17/h4-11H,3,12-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJURQQDDQVVPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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